(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a synthetic small molecule featuring a piperazine core linked to a 1-methylimidazole group and a 4-isopropoxyphenyl ketone moiety, with a hydrochloride counterion enhancing solubility. The isopropoxy group likely enhances lipophilicity, influencing membrane permeability and bioavailability.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-14(2)24-16-6-4-15(5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-9-20(18)3;/h4-9,14H,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGUZHRJSAKBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. They are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed.
Biological Activity
(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural components that suggest various mechanisms of action, particularly in neurological and cardiovascular contexts.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- Piperazine Ring : A key component often associated with neuropharmacological activity.
- Isopropoxy Group : Potentially influencing lipophilicity and receptor binding.
- Imidazole Substituent : Known for its role in modulating biological activity through interactions with various receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Specifically, studies have indicated that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease .
Key Mechanisms Identified:
- Acetylcholinesterase Inhibition : Binding at both the peripheral anionic site and catalytic sites of AChE .
- Receptor Modulation : Interaction with serotonin receptors (5-HT3), influencing mood and anxiety pathways .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound, including:
Case Studies
- Neuropharmacological Studies :
- Cardiovascular Activity :
Scientific Research Applications
Anticancer Research
The compound has shown promise in cancer research due to its ability to inhibit specific cellular pathways involved in tumor growth. Studies indicate that it may act as an inhibitor of certain kinases, leading to reduced proliferation of cancer cells. For instance, research has demonstrated that similar piperazine derivatives can effectively modulate the activity of Kinesin Spindle Protein (KSP), which is essential for mitosis in cancer cells .
Neuropharmacology
Due to its interaction with neurotransmitter receptors, this compound has potential applications in treating neuropsychiatric disorders. It may exhibit anxiolytic and antidepressant properties by selectively modulating opioid receptors, particularly the delta-opioid receptor . This suggests its utility in developing non-peptidic agents for anxiety and depression treatment.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes within microbial cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported that derivatives of the piperazine class, including (4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to KSP inhibition, leading to cell cycle arrest at the metaphase stage .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar compounds highlighted their potential as selective delta-opioid receptor agonists. The findings suggested that these compounds could provide therapeutic benefits for anxiety disorders without the side effects associated with traditional opioids .
Comparison with Similar Compounds
Piperazine-Based Analog: 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7)
Source : Dissertation on dual histamine H1/H4 receptor ligands .
- Structural Similarities: Both compounds share a piperazine scaffold linked to a heterocyclic group (imidazole vs. benzoimidazole). The ketone linker in the target compound is replaced by an ethylamino-pyridinyl group in Compound 5.
- Functional Differences :
- Compound 7 is designed as a dual H1/H4 receptor ligand, whereas the target compound's receptor specificity is undefined but likely modulated by the 4-isopropoxyphenyl group.
- The methoxybenzyl group in Compound 7 may reduce steric hindrance compared to the bulkier isopropoxy substituent in the target compound.
- Synthesis: Both require multi-step organic synthesis, but Compound 7 employs a pyridinyl-aminoethyl linker, introducing additional hydrogen-bonding capabilities .
Thiazole-Triazole Hybrid Compounds (Compounds 4 and 5)
Source : Isostructural thiazole derivatives with fluorophenyl groups .
- Structural Contrasts :
- Compounds 4 and 5 feature thiazole and triazole rings instead of imidazole-piperazine systems.
- The fluorophenyl groups in these compounds confer distinct electronic properties (electron-withdrawing) vs. the electron-donating isopropoxy group in the target compound.
Physicochemical and Pharmacological Data
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely parallels Compound 7, requiring coupling of pre-functionalized piperazine and imidazole intermediates .
- Receptor Targeting : The benzoimidazole in Compound 7 enhances H1/H4 affinity due to planar aromaticity, whereas the target compound’s 1-methylimidazole may prioritize different binding pockets.
- Solubility vs. Bioavailability : The hydrochloride salt in the target compound improves aqueous solubility over the free-base analogs, a critical factor for oral administration .
Preparation Methods
Synthesis of 4-Isopropoxybenzoyl Chloride
Derived from 4-isopropoxybenzoic acid, this intermediate is typically prepared via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
Procedure :
- 4-Isopropoxybenzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM).
- Thionyl chloride (1.2 equiv) is added dropwise at 0°C under nitrogen.
- The mixture is refluxed for 4–6 hours, followed by solvent evaporation to yield the acyl chloride.
| Parameter | Value |
|---|---|
| Yield | 92–95% |
| Purity (HPLC) | >98% |
| Reaction Temperature | 40–60°C |
Preparation of 4-(1-Methyl-1H-Imidazol-2-yl)Piperazine
This intermediate is synthesized via cyclization or coupling reactions. A proven method involves:
- Ullmann-type coupling : Reacting piperazine with 2-chloro-1-methylimidazole in the presence of CuI and a diamine ligand.
Optimized Conditions :
- Solvent: Dimethylformamide (DMF)
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Temperature: 110°C, 24 hours
- Yield: 68%
Detailed Preparation Methods
Stepwise Coupling Approach
The target compound is assembled through a nucleophilic acyl substitution reaction between 4-isopropoxybenzoyl chloride and 4-(1-methyl-1H-imidazol-2-yl)piperazine.
Procedure :
- Reaction Setup :
- 4-(1-Methyl-1H-imidazol-2-yl)piperazine (1.0 equiv) is dissolved in anhydrous DCM.
- Triethylamine (2.5 equiv) is added as a base.
- 4-Isopropoxybenzoyl chloride (1.1 equiv) in DCM is added dropwise at 0°C.
- Stirring : 12–18 hours at room temperature.
- Workup :
- The mixture is washed with water (3×) and brine.
- The organic layer is dried (Na₂SO₄) and concentrated.
- Salt Formation :
Performance Data :
| Parameter | Value |
|---|---|
| Yield (Coupling) | 75–80% |
| Yield (Salt Formation) | 95% |
| Purity (Final) | 99% (by HPLC) |
One-Pot Sequential Synthesis
An alternative method reduces purification steps by sequentially synthesizing intermediates in situ:
Steps :
- Imidazole-Piperazine Formation :
- In Situ Acylation :
- 4-Isopropoxybenzoyl chloride is added directly to the reaction mixture.
- Acidification :
Advantages :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
- Common Byproducts :
- Di-acylated piperazine (5–8% formation).
- Hydrolyzed benzoyl chloride (3–5%).
- Solutions :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Derivatives
The compound’s structural features suggest utility in:
Q & A
Q. What are the key synthetic strategies for preparing (4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine-imidazole core via nucleophilic substitution or coupling reactions. For example, substituting a piperazine derivative with a pre-synthesized 1-methylimidazole group under anhydrous conditions .
- Step 2 : Introducing the 4-isopropoxyphenyl moiety via a Friedel-Crafts acylation or amide coupling, requiring precise temperature control (e.g., 0–5°C for intermediates sensitive to hydrolysis) .
- Step 3 : Salt formation with hydrochloric acid to enhance solubility and stability. This step demands pH monitoring to avoid over-acidification, which may degrade the product .
- Critical Parameters : Solvent polarity (e.g., dichloromethane for acylation), catalyst selection (e.g., DMAP for coupling), and inert atmospheres to prevent oxidation of imidazole rings .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the piperazine and imidazole rings. For instance, the isopropoxy group’s methyl protons appear as a doublet at ~1.2–1.4 ppm, while aromatic protons on the phenyl ring resonate at 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 387.18 for the free base) and detects impurities from incomplete coupling steps .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the piperazine ring’s conformation and imidazole orientation .
Advanced Research Questions
Q. How can computational chemistry tools predict the pharmacological profile and target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., histamine H or serotonin receptors). The imidazole group’s lone pairs often form hydrogen bonds with conserved residues (e.g., Asp in GPCRs) .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time. For example, simulations may reveal conformational flexibility in the piperazine ring, affecting binding affinity .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with bioactivity trends .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
- Methodological Answer :
- Assay Optimization : Standardize cell-based vs. in vivo models. For instance, variations in hepatic metabolism between species can alter efficacy; use human hepatocyte assays to validate in vitro findings .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed contradictions. The hydrochloride salt’s stability under physiological pH should also be verified .
- Dose-Response Replication : Test multiple concentrations in parallel studies to rule out batch-to-batch variability in compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
